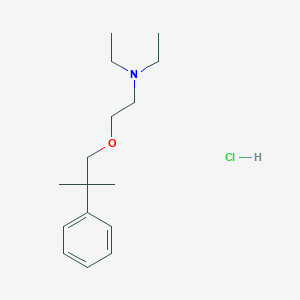
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride: is a chemical compound with the molecular formula C19H26ClNO . It is a hydrochloride salt form of an amine, which is often used in various scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride typically involves the reaction of 2-methyl-2-phenylpropoxyethanamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.
Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form corresponding amines.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines with different functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a reagent in organic synthesis, where it helps in the formation of various chemical intermediates and products.
Biology: In biological research, the compound is used to study the effects of amines on biological systems, including their interactions with enzymes and receptors.
Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and resins.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N,N-diethyl-2-phenoxy-2-phenylethanamine;hydrochloride
- N,N-dimethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
- N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride
Uniqueness: N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
132346-00-0 |
|---|---|
Formule moléculaire |
C16H28ClNO |
Poids moléculaire |
285.9 g/mol |
Nom IUPAC |
N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C16H27NO.ClH/c1-5-17(6-2)12-13-18-14-16(3,4)15-10-8-7-9-11-15;/h7-11H,5-6,12-14H2,1-4H3;1H |
Clé InChI |
NHJCGEAGZWECQM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCOCC(C)(C)C1=CC=CC=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


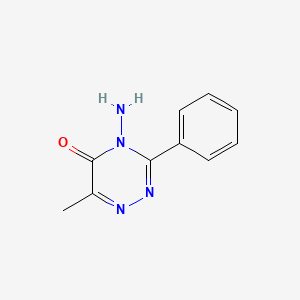
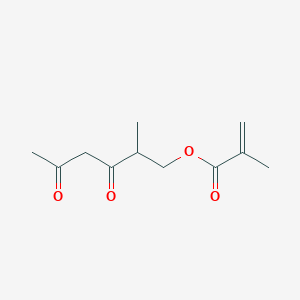
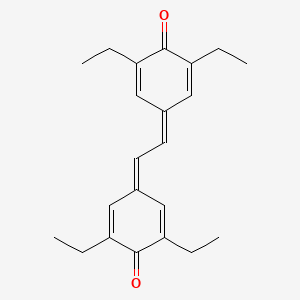
![{[1-(Ethylsulfanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14283988.png)

![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B14284014.png)
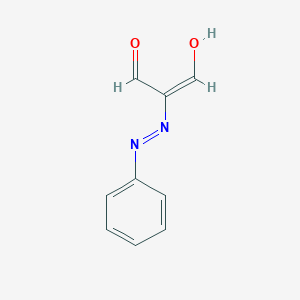
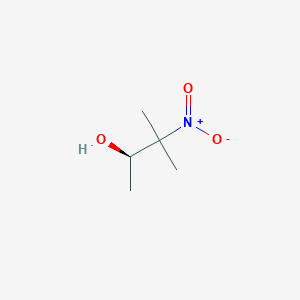
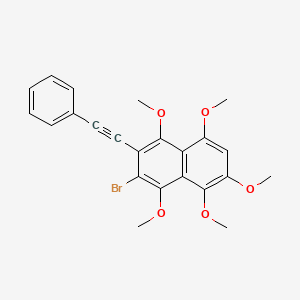
![2-({[Dimethyl(phenyl)silyl]methoxy}methyl)-6-phenylpyridine](/img/structure/B14284033.png)
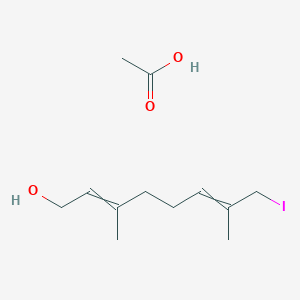
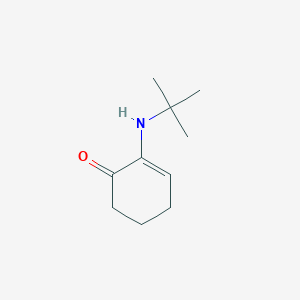
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

